molecular formula C11H13BrN2O2 B2561397 3-(4-Bromophenyl)-5-(methylaminomethyl)-1,3-oxazolidin-2-one CAS No. 1526706-62-6

3-(4-Bromophenyl)-5-(methylaminomethyl)-1,3-oxazolidin-2-one

Cat. No.: B2561397
CAS No.: 1526706-62-6
M. Wt: 285.141
InChI Key: SLEGLMAWWQSKKE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(methylaminomethyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C11H13BrN2O2 and its molecular weight is 285.141. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents Development

A significant area of research involves the development of novel oxazolidinone antibacterial agents. These compounds, including those related to 3-(4-Bromophenyl)-5-(methylaminomethyl)-1,3-oxazolidin-2-one, are explored for their potent antibacterial activities and unique mechanisms of action, particularly their early inhibition of bacterial protein synthesis. The research aims to address the clinical challenge posed by multidrug-resistant Gram-positive bacteria, demonstrating the potential of oxazolidinones as effective treatments for serious infections caused by resistant strains of staphylococci, streptococci, and enterococci (Brickner et al., 1996).

Antifungal Agents Discovery

Research into oxazolidinone derivatives extends into the discovery of new agricultural fungicides. One particular focus has been on compounds like famoxadone, which belong to a class of oxazolidinone fungicides showing excellent control of plant pathogens affecting crops such as grapes, cereals, and potatoes. These studies underscore the versatility of oxazolidinone scaffolds in addressing a broad spectrum of fungal pathogens, leading to the commercialization of highly effective fungicides (Sternberg et al., 2001).

Anticancer Research

Oxazolidinone derivatives are also being investigated for their potential anticancer properties. Novel synthetic pathways have been developed to create a variety of oxazolidinone-based compounds, which are then screened for cytotoxic activities against cancer cell lines. This research aims to identify new therapeutic agents that could be effective in treating various types of cancer, leveraging the unique chemical structures of oxazolidinones to target and inhibit cancer cell growth (Rahmouni et al., 2016).

Synthetic Methodology Development

Beyond their applications in drug discovery, compounds related to this compound are instrumental in advancing synthetic chemistry methodologies. Research has been conducted to develop new synthetic routes and reactions utilizing oxazolidinone scaffolds, including stereospecific syntheses and catalyzed cyclization reactions. These studies not only expand the toolkit available for organic synthesis but also enable the creation of novel compounds with potential biological activities (Browne & Punja, 1975).

Properties

IUPAC Name

3-(4-bromophenyl)-5-(methylaminomethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-13-6-10-7-14(11(15)16-10)9-4-2-8(12)3-5-9/h2-5,10,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEGLMAWWQSKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CN(C(=O)O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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